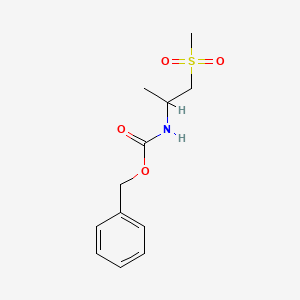
1-Chloro-2-ethoxy-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
Métodos De Preparación
The synthesis of 1-Chloro-2-ethoxy-3-iodobenzene typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are usually carried out under controlled conditions to ensure the correct substitution pattern on the benzene ring. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
1-Chloro-2-ethoxy-3-iodobenzene can undergo various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the halogen atoms (chlorine and iodine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as the Heck reaction and Sonogashira coupling, which are important in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethoxy-3-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring can influence the reactivity and stability of these intermediates.
Comparación Con Compuestos Similares
1-Chloro-2-ethoxy-3-iodobenzene can be compared with other similar compounds such as:
1-Chloro-2-iodobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Chloro-3-iodobenzene: The position of the iodine atom is different, which can affect its reactivity and applications.
1-Chloro-2-ethoxybenzene: Lacks the iodine atom, which reduces its reactivity in coupling reactions.
The unique combination of chlorine, ethoxy, and iodine groups in this compound makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Clave InChI |
SWALIIOXCZOODJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)

![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)


![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)






